Apocholic acid
Overview
Description
Synthesis Analysis
The synthesis of apocholic acid and its derivatives has been a subject of interest due to their potential applications in medicinal chemistry and materials science. For example, allylic oxidation of apocholic acid by N-bromosuccinimide leads to regiospecific formation of 15-keto or 15-hydroxy compounds, depending on experimental conditions (Aranda & Fétizon, 1981). Further, epoxidation and cyclopropanation have been used to obtain intermediates that could lead to specific triterpenic antibiotic structures (Aranda et al., 1986).
Molecular Structure Analysis
Apocholic acid, like other bile acids, features a cyclopentanoperhydrophenanthrene nucleus (steroid nucleus) with side chains and functional groups that determine its physical and chemical properties. The differences in the number and position of hydroxyl groups, as compared to cholic and deoxycholic acids, influence its behavior in molecular assemblies and inclusion compounds, highlighting the role of hydrogen bonding in its interactions (Miyata et al., 2013).
Chemical Reactions and Properties
Apocholic acid can undergo various chemical modifications, including oxidation, epoxidation, and cyclopropanation, to yield a range of derivatives with potential biological and pharmaceutical applications. These reactions are often regio- and stereospecific, leading to compounds with precise configurations that can be critical for their biological activity (Aranda & Fétizon, 1981); (Aranda et al., 1986).
Physical Properties Analysis
The physical properties of apocholic acid, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The presence and position of hydroxyl groups affect its hydrogen bonding capacity, which in turn influences its solubility in water and organic solvents. These properties are essential for its biological functions and its interaction with other molecules in complex systems.
Chemical Properties Analysis
Apocholic acid's chemical properties, such as acidity, reactivity, and ability to form inclusion compounds, stem from its functional groups and molecular structure. Its role in forming inclusion compounds with various organic compounds through specific arrangements and hydrogen-bonding schemes is particularly noteworthy, as this can influence its behavior in biological systems and potential applications in materials science (Miyata et al., 2013).
Scientific Research Applications
Molecular Assemblies and Hydrogen-bonding
Apocholic acid, along with deoxycholic and cholic acids, demonstrates the capability to include various organic compounds. These acids exhibit characteristic inclusion behaviors with different arrangements and hydrogen-bonding schemes. The structure of apocholic acid is similar to that of its counterparts, differing in hydrogen-bonding groups. This uniqueness of apocholic acid prompts research into its derivatives, with variations in hydroxy groups, side-chain length, and functional groups. Such studies enhance our understanding of molecular assemblies and hydrogen-bonding motifs in these acids (Miyata, Sada, & Yoswathananont, 2013).
Apoptosis and Cancer Cell Death
A notable application of apocholic acid is in the realm of apoptosis and cancer cell death. Research has shown that the functionalized pro-apoptotic peptides, which can target specific subcellular components like mitochondria, can be highly effective in programmed cancer cell death. The dual-targeting capability of these peptides, using agents like folic acid and triphenylphosphonium cation, allows for specific delivery to cancer cell mitochondria. This targeted approach causes serious damage to the mitochondria, leading to mitochondrial dysfunction and triggering apoptosis, which is a crucial mechanism in cancer treatment (Chen et al., 2013).
Mitochondrial Dysfunction and Bile Acid-Induced Cytotoxicity
In the context of mitochondrial dysfunction, apocholic acid has been implicated in studies examining the protective effects against bile acid-induced cytotoxicity. This research primarily focuses on understanding the role of mitochondrial involvement in cell death processes, particularly in response to specific bile acids. The interplay between different bile acids and their impact on mitochondrial membrane potential and ATP depletion is crucial in understanding the switch between apoptosis and necrosis, which has implications in conditions like liver diseases (Rolo et al., 2004).
Cellular Protection and Apoptosis Inhibition
Research involving apocholic acid also includes studies on its role in protecting cells against apoptosis. For instance, the taurine-conjugate of ursodeoxycholic acid, which is related to apocholic acid, has been shown to protect rat hepatocytes from bile acid-induced apoptosis. This protective mechanism is dependent on the activation of survival pathways and has significant implications in understanding and treating liver diseases (Schoemaker et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4R)-4-[(3R,5R,9R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-16,18,20-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,18-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJTYEGVQBFZHI-IMPNNSMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2=C3CCC4CC(CCC4(C3CC(C12C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CCC2=C3CC[C@@H]4C[C@@H](CC[C@@]4([C@H]3C[C@@H]([C@]12C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00214307 | |
Record name | Apocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apocholic acid | |
CAS RN |
641-81-6 | |
Record name | Apocholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Apocholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apocholic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Apocholic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Apocholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00214307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APOCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZW7515V5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.